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Compound of Interest

Compound Name: 2-Allyl-6-aminophenylamine

CAS No.: 154490-93-4

Cat. No.: B131276 Get Quote

3-Allyl-1,2-phenylenediamine, an allyl-substituted aromatic diamine, presents a unique

chemical scaffold of interest in medicinal chemistry and materials science. Its structure

combines the nucleophilic and coordinating properties of a vicinal diamine with the reactive

potential of an allyl group. These features make it a versatile building block for the synthesis of

heterocyclic compounds, polymers, and as a ligand in coordination chemistry. A thorough

understanding of its physicochemical properties is paramount for its effective application in

research and development, enabling predictions of its behavior in various chemical and

biological systems. This guide serves as a foundational resource for scientists working with this

compound.

Molecular Structure and Chemical Identity
The fundamental identity of a compound is defined by its molecular structure and associated

identifiers.

Table 1: Chemical Identity of 3-Allyl-1,2-phenylenediamine
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Identifier Value Source

IUPAC Name 3-allylbenzene-1,2-diamine PubChem

CAS Number 59649-56-8 PubChem

Molecular Formula C₉H₁₂N₂ PubChem

Molecular Weight 148.21 g/mol PubChem

Canonical SMILES C1=CC(=C(C(=C1)N)N)CC=C PubChem

InChI Key
BALSBZRRLGWBNA-

UHFFFAOYSA-N
PubChem

Core Physicochemical Properties
The physicochemical properties of a molecule govern its behavior in both chemical and

biological environments. These parameters are critical for designing experiments, developing

formulations, and predicting bioavailability.

Physical State and Appearance
At standard temperature and pressure, 3-Allyl-1,2-phenylenediamine is a solid. Its appearance

is not extensively documented in readily available literature, but related phenylenediamines are

often crystalline solids that can range from colorless to yellow or brown, often darkening upon

exposure to air and light due to oxidation.

Spectroscopic Profile
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the

aromatic protons, the amine protons, and the protons of the allyl group. The aromatic

region would display complex splitting patterns due to the substitution pattern. The allyl

group would exhibit distinct signals for the vinylic and allylic protons.
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¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to

the nine carbon atoms in the molecule. The chemical shifts would differentiate the

aromatic carbons from the carbons of the allyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching

vibrations for the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C-H

stretching vibrations for the aromatic ring and the allyl group would also be prominent.

Experimental Protocols for Physicochemical
Characterization
The following section details the methodologies for determining the key physicochemical

properties of 3-Allyl-1,2-phenylenediamine.

Determination of Purity and Identity via HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a

powerful technique for confirming the identity and assessing the purity of a compound.

Workflow for Purity and Identity Confirmation

Caption: Workflow for HPLC-MS analysis of 3-Allyl-1,2-phenylenediamine.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh and dissolve a small amount of 3-Allyl-1,2-

phenylenediamine in a suitable solvent such as methanol or acetonitrile to a final

concentration of approximately 1 mg/mL.

Chromatographic Conditions:

Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in

water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

Flow Rate: Set the flow rate to 1.0 mL/min.
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Injection Volume: Inject 5-10 µL of the sample solution.

Detection:

UV Detection: Monitor the eluent using a UV detector at a wavelength where the

compound is expected to absorb, typically around 254 nm.

Mass Spectrometry: Couple the HPLC to a mass spectrometer with an electrospray

ionization (ESI) source in positive ion mode. Scan for the expected protonated molecule

[M+H]⁺ at m/z 149.11.

Data Analysis: The purity of the sample can be estimated by the relative area of the main

peak in the chromatogram. The mass spectrum should confirm the molecular weight of the

compound.

Applications in Drug Development and Research
The structural motifs within 3-Allyl-1,2-phenylenediamine make it a valuable precursor in the

synthesis of various biologically active molecules. The 1,2-phenylenediamine core is a key

component in the synthesis of benzodiazepines and other heterocyclic systems that are

prevalent in pharmaceuticals. The allyl group offers a site for further chemical modification

through reactions such as oxidation, reduction, or addition reactions, allowing for the

generation of diverse chemical libraries for drug screening.

Safety and Handling
While specific toxicity data for 3-Allyl-1,2-phenylenediamine is not readily available, it should be

handled with the care typical for aromatic amines. Many compounds in this class are known to

be skin and eye irritants and may be harmful if ingested or inhaled. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion
This guide has provided a detailed overview of the known and predicted physicochemical

properties of 3-Allyl-1,2-phenylenediamine. By understanding its chemical identity,

spectroscopic characteristics, and employing robust analytical methodologies, researchers can
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confidently utilize this compound in their synthetic and developmental endeavors. The provided

protocols offer a starting point for the in-house characterization and quality control of this

versatile chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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